Structural Differentiation from a Close PDK1-Binding Analog Lacks Direct Comparative Biological Data
The closest structurally characterized analog with quantitative activity data is 3-(furan-2-yl)-1H-pyrazol-5-amine (CAS 96799-02-9), a PDK1 binder with an IC50 of 313 µM [1]. The target compound differentiates itself by the addition of a methyl group at the pyrazole 1-position, a methyl group at the pyrazole 4-position, and a methyl substituent on the furan ring at the 5-position. While these structural additions are predicted to alter steric and electronic properties critical for target binding, no direct head-to-head comparison data or quantitative activity values for this compound were found in the accessible public domain literature [2]. The presence of unique methyl groups defines this compound as a distinct chemical entity with an uncharacterized biological profile, making it suitable for exploring novel SAR space around kinase and antioxidant targets [3], but users must generate primary comparator data.
| Evidence Dimension | Structural difference and available activity data |
|---|---|
| Target Compound Data | 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: No quantitative IC50 or EC50 data available in public literature. |
| Comparator Or Baseline | 3-(furan-2-yl)-1H-pyrazol-5-amine: PDK1 IC50 = 313 µM. |
| Quantified Difference | Not calculable due to lack of target compound activity data. |
| Conditions | PDK1 binding assay for comparator; target compound untested in this specific assay context. |
Why This Matters
The lack of public bioactivity data means that any procurement decision must be based on the compound's unique structural scaffold for SAR exploration, rather than on a proven differentiation advantage over known analogs.
- [1] Medina JR, et al. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Med Chem Lett. 2010, 1(8):439-42. Data via GlpBio product page for 3-(Furan-2-yl)-1H-pyrazol-5-amine. View Source
- [2] No peer-reviewed biological activity data found for 1,4-dimethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine in PubMed or other public databases as of the search date. View Source
- [3] Rapetti, F., et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Chem. Biodiversity, 2024. PMID: 38792163. View Source
